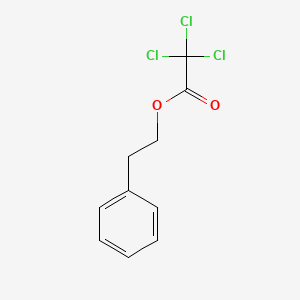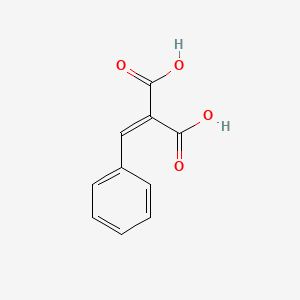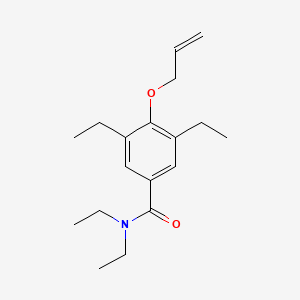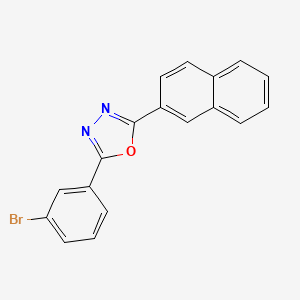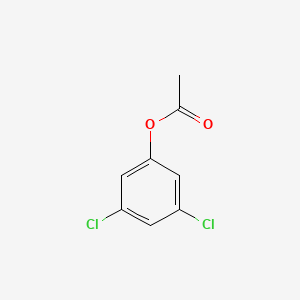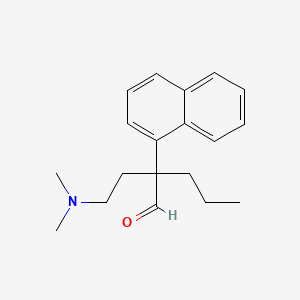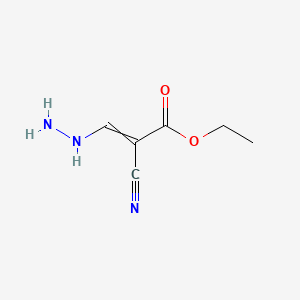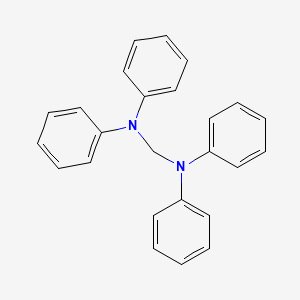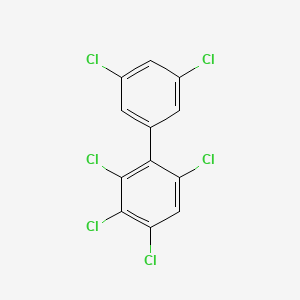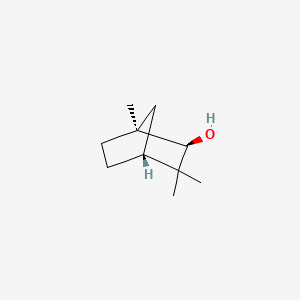
(-)-β-蒎烯醇
描述
(-)-beta-Fenchyl alcohol is an organic compound that belongs to the class of alcohols. Alcohols are characterized by one or more hydroxyl (―OH) groups attached to a carbon atom of an alkyl group (hydrocarbon chain) . They are used in various applications such as sweeteners and in making perfumes .
Synthesis Analysis
Alcohols can be synthesized from various methods. One common approach is retrosynthetic analysis, where the structure of the target molecule is known, and one can reason backwards to arrive at the starting materials needed for the synthesis . Another method is the higher alcohol synthesis (HAS) from non-petroleum carbon resources (a mixture of H2 and CO2), which is an attractive but challenging research target .Molecular Structure Analysis
Alcohols have a bent R–O–H bond, making them polar molecules . The hydroxyl group in alcohol is involved in the formation of intermolecular hydrogen bonding . This bonding is between the partially-positive hydrogen atoms and lone pairs on oxygen atoms of other molecules .Chemical Reactions Analysis
Alcohols exhibit a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . They undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones . Alcohols also react with active metals such as sodium, potassium, etc., to form the corresponding alkoxide .科学研究应用
有机合成与催化
- (-)-β-蒎烯醇衍生物已被合成并用作苯甲醛中二乙基锌加成的预催化剂,其方向和对映选择性的相对程度由计算模型合理化。这些研究提供了对配体调节的见解,以提高有机反应中催化剂的效率 (Goldfuss, Steigelmann, Khan, & Houk, 2000)。
- 对蒎烯醇的三甲基甲硅烷基取代的进一步研究表明,在苯甲醛中二乙基锌的加成中反应活性和对映选择性增加,这表明立体化学调节有可能提高基于莰酮的催化剂的效率 (Goldfuss, Steigelmann, & Rominger, 2000)。
- 据报道,由 (-)-莰酮诱导的令人惊讶的环化反应导致形成新的手性二醇 BISFOL。该化合物充当手性和螯合配体,催化对映选择性的二有机锌加成到醛中,展示了蒎烯醇衍生物在有机合成中的多功能性 (Soki, Neudörfl, & Goldfuss, 2005)。
生物活性
- 含有 β-蒎烯醇的 Tetradenia riparia 精油对恶性疟原虫菌株表现出中等的抗疟疾活性,表明潜在的药用应用 (Campbell, Gammon, Smith, Abrahams, & Purves, 1997)。
- 雪松叶精油成分,包括蒎烯醇,对白色念珠菌表现出显着的抗生物膜和抗菌丝活性,表明它们在控制白色念珠菌感染中的潜在用途 (Manoharan, Lee, & Lee, 2017)。
作用机制
Target of Action
It is known that alcohols generally interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
(-)-beta-Fenchyl alcohol, like other alcohols, likely interacts with its targets causing a range of effects. For instance, alcohol is both a GABA agonist and a glutamate N-methyl-d-aspartate (NMDA) receptor antagonist . This interaction can lead to changes in mood, cognition, and motor control.
Biochemical Pathways
Ethanol, a common alcohol, is metabolized through complex catabolic pathways . Ethanol is converted to acetaldehyde by alcohol dehydrogenase, and then to acetic acid by acetaldehyde dehydrogenase . This process leads to an excess of NADH/lactate, which has significant biochemical implications such as enhanced lipogenesis and decreased gluconeogenesis .
Pharmacokinetics
Ethanol is rapidly absorbed from the gastrointestinal tract, distributed into the total body water compartment, and primarily eliminated through metabolism by hepatic alcohol dehydrogenase and CYP2E1 .
Result of Action
The effects of alcohol consumption can range from mood elevation and increased socialization to sedation, impaired decision making, and alterations in memory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (-)-beta-Fenchyl alcohol. For instance, the production, distribution, and consumption of alcohol contribute to climate change and environmental degradation through water usage, carbon emissions, and waste production . These environmental impacts can potentially affect the bioavailability and efficacy of (-)-beta-Fenchyl alcohol.
安全和危害
未来方向
Research on alcohol and its effects is ongoing. Future studies aim to understand which specific neurons and subcellular systems undergo molecular changes with drug exposure that lead to chronic drug abuse . Also, patterns of gene expression may become a diagnostic tool, with different disease states being characterized by distinct expression profiles .
属性
IUPAC Name |
(1S,2R,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHUHQCLTYTSF-WEDXCCLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1)C([C@@H]2O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041183 | |
| Record name | (-)-beta-Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-beta-Fenchyl alcohol | |
CAS RN |
470-08-6 | |
| Record name | (-)-β-Fenchol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Fenchyl alcohol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-beta-Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-FENCHYL ALCOHOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/850Y57G047 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common sources of (-)-beta-Fenchyl alcohol and its potential applications based on the research provided?
A1: (-)-beta-Fenchyl alcohol is a common constituent of essential oils found in various plants. The provided research highlights its presence in:
- Tetradenia riparia: This plant's essential oil, with (-)-beta-Fenchyl alcohol as a component, showed moderate antimalarial activity against Plasmodium falciparum strains. []
- Artemisia austriaca: This plant contains (-)-beta-Fenchyl alcohol as a minor component of its essential oil. This oil demonstrated significant anti-sclerotinia and phytotoxic activity. []
- Pandanus odoratissimus L.f.: The water distillate of this plant, known as Arq-e-Keora in Unani medicine, contains (-)-beta-Fenchyl alcohol as a major volatile component. []
Q2: How does the extraction method influence the concentration of (-)-beta-Fenchyl alcohol in essential oils?
A2: The provided research on Artemisia Haussknechtii Boiss. compared traditional hydrodistillation with a novel method combining hydro-distillation and headspace liquid microextraction (HD-HLPME). Results showed that the dynamic HD-HLPME technique yielded a higher concentration of (-)-beta-Fenchyl alcohol (3.52%) compared to traditional hydrodistillation. [] This suggests that extraction methods significantly impact the concentration of specific components, including (-)-beta-Fenchyl alcohol, in essential oils.
Q3: What are the potential advantages of using headspace liquid microextraction techniques for isolating (-)-beta-Fenchyl alcohol from plant material?
A3: Research comparing extraction methods for volatile compounds from Artemisia Haussknechtii Boiss. indicated that the dynamic HD-HLPME technique offers several advantages over traditional hydrodistillation []:
Q4: What are the implications of identifying (-)-beta-Fenchyl alcohol in Arq-e-Keora?
A4: The identification of (-)-beta-Fenchyl alcohol as a major volatile component in Arq-e-Keora, a traditional Unani formulation, contributes valuable scientific data to the understanding of this traditional medicine. [] This finding supports further research into the potential therapeutic benefits and mechanisms of action of Arq-e-Keora, which is traditionally used for managing heart weakness and palpitation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



